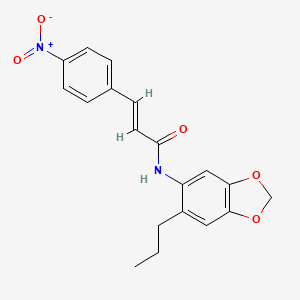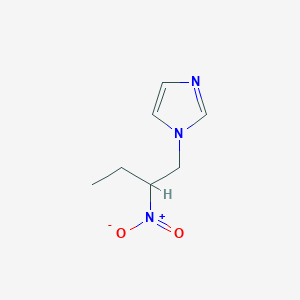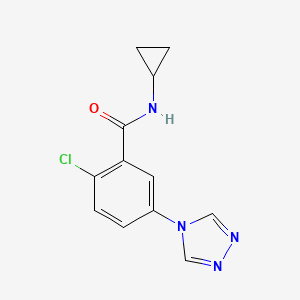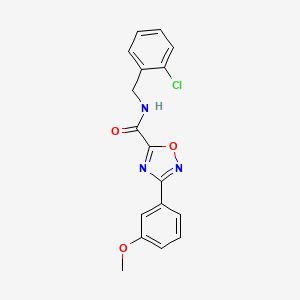![molecular formula C15H11ClN2O2S B11074129 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074129.png)
1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thienylmethylamino group, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrole core.
Attachment of the Thienylmethylamino Group: The thienylmethylamino group is attached through an amination reaction, where a thienylmethylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-[(2-METHYL-2-PROPANYL)AMINO]-1-PROPANONE: This compound shares the chlorophenyl group but differs in the amine and core structure.
1-(4-CHLOROPHENYL)-2-(FORMYLAMINO)-2-(TRIPHENYLPHOSPHONIO)ETHYLENETHIOLATE: Another compound with a chlorophenyl group, but with different functional groups and core structure.
Uniqueness
1-(4-CHLOROPHENYL)-3-[(2-THIENYLMETHYL)AMINO]-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11ClN2O2S |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-8,17H,9H2 |
InChI Key |
XFUHENJKPJGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Oxo-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-4-YL)methyl salicylate](/img/structure/B11074046.png)
![1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11074047.png)


![N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B11074062.png)
![1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074068.png)
![3-acetyl-4-ethyl-1-phenyl-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11074075.png)
![6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11074085.png)

![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11074106.png)

![2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11074114.png)
![1-(2-(Benzo[D]oxazol-2-ylthio)acetyl)-4-(piperidin-1-YL)piperidine-4-carboxamide](/img/structure/B11074124.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline](/img/structure/B11074135.png)
